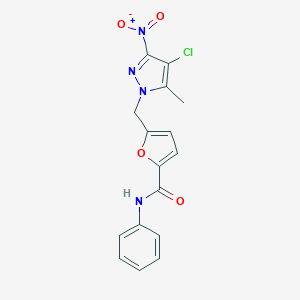![molecular formula C15H10ClF2N3O2 B213642 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide](/img/structure/B213642.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide is a chemical compound with potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature. The compound is synthesized using a multi-step process and has been the subject of extensive research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide vary depending on the specific application. Studies have shown that the compound has anti-cancer properties, anti-inflammatory properties, and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. However, the compound is not very water-soluble, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide. These include further studies on the compound's anti-cancer properties, its potential use as a treatment for neurological disorders, and its potential use as an anti-inflammatory agent. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more effective synthesis methods.
Métodos De Síntesis
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide involves several steps. The process starts with the reaction of 2,4-difluoroaniline with 2-furoic acid to form an intermediate. The intermediate is then reacted with thionyl chloride to form an acid chloride. The acid chloride is then reacted with 4-chloro-1H-pyrazole to form the final product.
Aplicaciones Científicas De Investigación
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide has been the subject of extensive research due to its potential applications in various fields. The compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurological disorders.
Propiedades
Nombre del producto |
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide |
|---|---|
Fórmula molecular |
C15H10ClF2N3O2 |
Peso molecular |
337.71 g/mol |
Nombre IUPAC |
5-[(4-chloropyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H10ClF2N3O2/c16-9-6-19-21(7-9)8-11-2-4-14(23-11)15(22)20-13-3-1-10(17)5-12(13)18/h1-7H,8H2,(H,20,22) |
Clave InChI |
JBRHWHWJPMDFTN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
SMILES canónico |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)

![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)
